![molecular formula C18H22N4O6S B2919635 Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398998-70-4](/img/structure/B2919635.png)
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxazole ring, a phenyl ring, a sulfonyl group, a piperazine ring, and a carboxylate ester. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. It’s known to have various biological activities which makes it a valuable scaffold in medicinal chemistry .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate and related compounds have been synthesized for their potential antimicrobial activities. For instance, Hussein (2018) synthesized novel sulfonamide hybrids with significant activity against tested bacteria. These compounds were synthesized by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate. Molecular docking and quantum chemical calculations were performed to evaluate their antimicrobial efficacy and ligand efficiency (Hussein, 2018).
Docking Studies and Biological Evaluation
The docking studies of synthesized compounds reveal insights into their potential mechanisms of action and effectiveness as antimicrobial agents. For example, Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities against various strains. This study underscores the potential of these compounds as antibacterial agents by exploring their synthesis and evaluating their effectiveness (Azab, Youssef, & El-Bordany, 2013).
Quantum Chemical Calculations and Spectral Analysis
Quantum chemical calculations and spectral analyses play a crucial role in understanding the properties and activities of these compounds. For instance, Al-Ghulikah et al. (2019) performed Fourier transform infrared and Raman spectra analyses of an adamantane-based compound, which included ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate. These analyses, combined with quantum chemical modeling, helped interpret the experimental IR, Raman, and UV/Vis spectra, providing insights into the molecular structure and charge transfer features of the compound (Al-Ghulikah et al., 2019).
Novel Compound Development
The synthesis of novel compounds with specific functionalities is a key area of research. For example, Patil et al. (2010) synthesized a series of novel triazolo-3-ones and evaluated their antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents. This research contributes to the development of new drugs with potential applications in treating microbial infections (Patil et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)28-20-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROVNARFBCOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

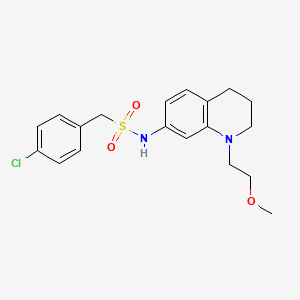
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
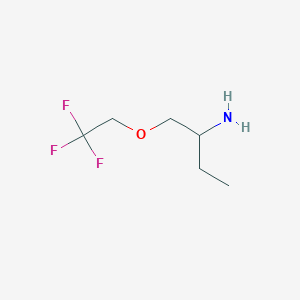

![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
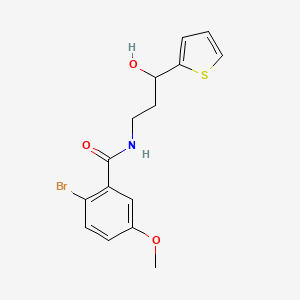
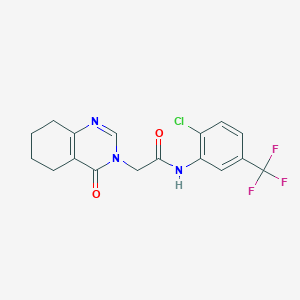
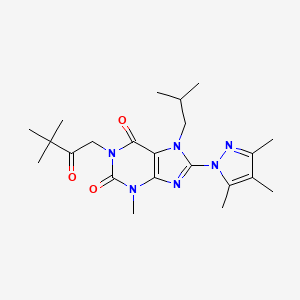
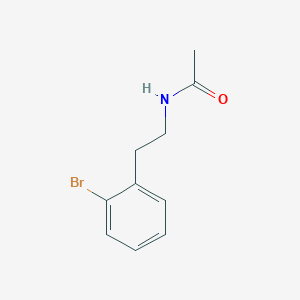
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919568.png)

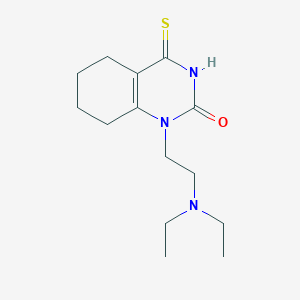
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2919572.png)